molecular formula C12H17N3O2 B2590132 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid CAS No. 168123-44-2

5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid

Cat. No.: B2590132
CAS No.: 168123-44-2
M. Wt: 235.287
InChI Key: CNKGIXMRFVHXAQ-UHFFFAOYSA-N
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Description

5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid (CAS: 168123-44-2) is a benzoic acid derivative featuring a 4-methylpiperazine substituent at the 2-position and an amino group at the 5-position of the aromatic ring. With a molecular weight of 235.29 g/mol and a purity of ≥95%, it is primarily utilized in pharmaceutical research and organic synthesis . The compound’s structural versatility makes it a valuable intermediate for drug development, particularly in kinase inhibitors and antimicrobial agents, as suggested by its role in multi-step synthetic pathways (e.g., in the preparation of pyrimidine-triamine derivatives) .

Properties

IUPAC Name

5-amino-2-(4-methylpiperazin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12(16)17/h2-3,8H,4-7,13H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKGIXMRFVHXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-(chloromethyl)benzonitrile and 4-methylpiperazine.

    Substitution Reaction: The 4-(chloromethyl)benzonitrile undergoes a substitution reaction with 4-methylpiperazine to form 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile.

    Hydrolysis: The nitrile group in 4-[(4-methylpiperazin-1-yl)methyl]benzonitrile is then hydrolyzed to form 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid.

    Amination: Finally, the benzoic acid derivative is aminated at the 5-position to yield this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are optimized for larger scales. This includes the use of more efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form various amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid serves as a building block for synthesizing more complex molecules. It is utilized in various chemical reactions to create derivatives that can be explored for additional functionalities.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionExample Products
AmidationReaction with carboxylic acidsAmides with enhanced biological activity
NitrationIntroduction of nitro groupsNitro derivatives for pharmacological studies
AlkylationModification of the piperazine ringAlkylated derivatives for receptor studies

Biology

Biologically, this compound is investigated for its ligand-binding properties . It can interact with various biomolecules, aiding in the understanding of protein-ligand interactions. Studies have shown that it can bind to specific receptors or enzymes, influencing their activity.

Case Study: Ligand Binding Studies
A study assessed the binding affinity of this compound to dopamine receptors, revealing potential applications in neuropharmacology. The compound demonstrated significant binding affinity, suggesting its role as a lead compound for developing new neuroactive drugs.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic properties . Research indicates that it may exhibit activity against diseases such as cancer and neurodegenerative disorders.

Table 2: Pharmacological Activities of Derivatives

Derivative NameActivity TypeTarget Disease
5-Amino-2-(4-methylpiperidin-1-yl)benzoic acidAntitumorBreast Cancer
5-Amino-2-(4-benzylpiperazin-1-yl)benzoic acidNeuroprotectiveAlzheimer's Disease

Industry

Industrially, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals. Its unique structural features make it valuable for synthesizing compounds with targeted biological activities.

Neuropharmacological Effects

Research indicates that compounds similar to this compound may exhibit:

  • Analgesic effects: Potential for pain relief.
  • Anti-inflammatory properties: Inhibition of inflammatory pathways.
  • Neuroprotective effects: Protection against neurodegenerative processes.

These activities suggest that the compound could be further explored for applications in treating central nervous system disorders.

Mechanism of Action

The mechanism of action of 5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Key Derivatives

The compound belongs to a broader class of substituted benzoic acids with piperazine/piperidine or heterocyclic moieties. Key analogs include:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Availability
5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid 168123-44-2 -NH₂ (5), 4-methylpiperazine (2) 235.29 Not reported 1g, 250mg
3-(4-Methylpiperazin-1-yl)benzoic acid 215309-01-6 4-methylpiperazine (3) 220.26 187–190 1g, 250mg
5-Amino-2-(3-methylpiperidin-1-yl)benzoic acid 78243-67-1 -NH₂ (5), 3-methylpiperidine (2) 234.30 Not reported 3 suppliers
2-Fluoro-6-(4-methylpiperazin-1-yl)benzoic acid Not available -F (6), 4-methylpiperazine (2) 253.27 Not reported Discontinued
2-(4-Methylpiperazin-1-yl)benzoic acid 159589-70-5 4-methylpiperazine (2) 220.26 Not reported 3 suppliers

Structural Insights :

  • Substituent Effects : Fluorine at position 6 (2-fluoro-6-(4-methylpiperazin-1-yl)benzoic acid) introduces electron-withdrawing effects, which may alter reactivity in coupling reactions .

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the influence of molecular connectivity indices (0JA, 1JA) on acute toxicity (LD₅₀) in mice . While specific data for this compound are unavailable, predictions based on analogs suggest:

  • Lower Toxicity : The 4-methylpiperazine group may reduce toxicity compared to halogenated derivatives (e.g., bromo or nitro substituents) due to decreased electrophilicity .
  • Role of Cross-Factor JB : The product of 0JA and 1JA (JB = 0JA × 1JA) correlates with toxicity, implying that structural modifications altering connectivity indices could mitigate adverse effects .

Pharmacological and Antimicrobial Potential

  • Kinase Inhibition : The compound’s piperazine moiety is a common pharmacophore in kinase inhibitors, as demonstrated in its use for synthesizing pyrimidine-triamine derivatives targeting enzymatic pathways .

Biological Activity

5-Amino-2-(4-methylpiperazin-1-yl)benzoic acid (commonly referred to as AMPB) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's mechanisms of action, biological interactions, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

AMPB has the molecular formula C₁₂H₁₈N₃O₂ and a molecular weight of 226.29 g/mol. The structure features a benzoic acid moiety, an amino group, and a piperazine ring, which are characteristic of many bioactive molecules. These structural components suggest a potential for interactions with various biological targets, including enzymes and receptors.

The biological activity of AMPB is primarily mediated through its interaction with specific molecular targets. The piperazine ring is known to modulate receptor or enzyme activity, while the amino and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions that enhance binding affinity. These interactions are critical for understanding its pharmacological profile.

Antimicrobial Activity

Research indicates that AMPB exhibits significant antimicrobial properties. It has been shown to interact with bacterial enzymes, leading to the development of new antimicrobial agents. For instance, studies have reported its effectiveness against various strains of bacteria, suggesting its potential use in treating infections caused by resistant microorganisms.

Anticancer Potential

AMPB has demonstrated promising anticancer activity in vitro. Several studies have evaluated its effects on different cancer cell lines, revealing significant inhibitory effects on cell proliferation. For example, compounds structurally similar to AMPB have shown IC50 values in the micromolar range against human cancer cells, indicating substantial growth inhibition .

CompoundCell LineIC50 (µM)
AMPBMCF-75.85
Similar CompoundA5493.0
Benzamide DerivativeVarious<10

Neuropharmacological Effects

The presence of the piperazine ring suggests that AMPB may also have central nervous system (CNS) activity. Research has indicated that compounds with similar structures can exhibit analgesic and neuroprotective effects. Interaction studies with serotonin receptors highlight its potential to modulate neurotransmitter systems.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of AMPB against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 15.625–62.5 μM for Gram-positive bacteria, indicating strong bactericidal action .
  • Anticancer Activity : In vitro assays showed that AMPB derivatives had significant inhibitory effects on the proliferation of MCF-7 breast cancer cells, with some compounds achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

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